molecular formula C20H14N2O2 B5102624 3-{1-cyano-2-[5-methoxy-2-(2-propyn-1-yloxy)phenyl]vinyl}benzonitrile

3-{1-cyano-2-[5-methoxy-2-(2-propyn-1-yloxy)phenyl]vinyl}benzonitrile

Cat. No. B5102624
M. Wt: 314.3 g/mol
InChI Key: ZCMAGWZABMSRPM-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{1-cyano-2-[5-methoxy-2-(2-propyn-1-yloxy)phenyl]vinyl}benzonitrile, also known as MPT0B392, is a novel compound that has been synthesized for scientific research purposes. This compound has shown promising results in various studies, and its potential applications in the field of medicine and drug development are being explored.

Mechanism of Action

The mechanism of action of 3-{1-cyano-2-[5-methoxy-2-(2-propyn-1-yloxy)phenyl]vinyl}benzonitrile involves the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. It has been shown to inhibit the activity of AKT, mTOR, and STAT3, which are key signaling molecules involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
3-{1-cyano-2-[5-methoxy-2-(2-propyn-1-yloxy)phenyl]vinyl}benzonitrile has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and suppress tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-{1-cyano-2-[5-methoxy-2-(2-propyn-1-yloxy)phenyl]vinyl}benzonitrile in lab experiments is that it has shown promising results in various studies and has a relatively low toxicity profile. However, one of the limitations is that further studies are needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of 3-{1-cyano-2-[5-methoxy-2-(2-propyn-1-yloxy)phenyl]vinyl}benzonitrile. One potential direction is to further investigate its potential applications in the treatment of other types of cancer, such as prostate cancer and pancreatic cancer. Another potential direction is to investigate its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, as well as its pharmacokinetics and pharmacodynamics.

Synthesis Methods

The synthesis of 3-{1-cyano-2-[5-methoxy-2-(2-propyn-1-yloxy)phenyl]vinyl}benzonitrile involves several steps, including the reaction of 4-methoxyphenol with propargyl bromide to form 4-methoxyphenylpropargyl ether. This intermediate is then reacted with 2-bromo-5-methoxyacetophenone to form 2-(2-propyn-1-yloxy)-5-methoxyphenyl)acetophenone. The final step involves the reaction of this intermediate with 4-cyanobenzonitrile to form the desired product, 3-{1-cyano-2-[5-methoxy-2-(2-propyn-1-yloxy)phenyl]vinyl}benzonitrile.

Scientific Research Applications

3-{1-cyano-2-[5-methoxy-2-(2-propyn-1-yloxy)phenyl]vinyl}benzonitrile has been extensively studied for its potential applications in the field of medicine and drug development. It has shown promising results in the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia. 3-{1-cyano-2-[5-methoxy-2-(2-propyn-1-yloxy)phenyl]vinyl}benzonitrile has also been studied for its potential use as an anti-inflammatory and anti-oxidant agent.

properties

IUPAC Name

3-[(E)-1-cyano-2-(5-methoxy-2-prop-2-ynoxyphenyl)ethenyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O2/c1-3-9-24-20-8-7-19(23-2)12-17(20)11-18(14-22)16-6-4-5-15(10-16)13-21/h1,4-8,10-12H,9H2,2H3/b18-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMAGWZABMSRPM-WQRHYEAKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OCC#C)C=C(C#N)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OCC#C)/C=C(/C#N)\C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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